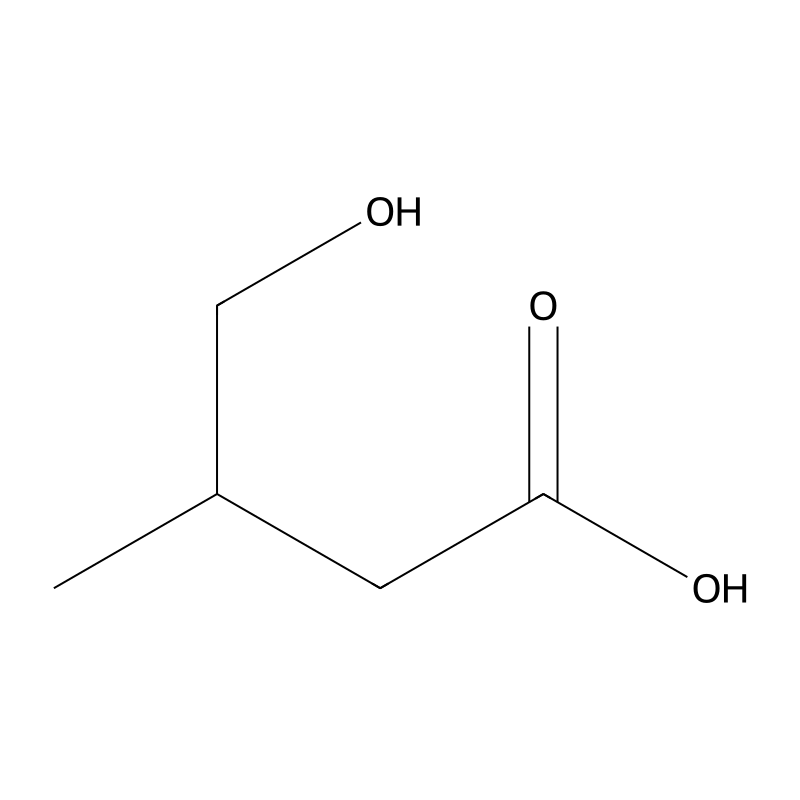

4-Hydroxyisovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxyisovaleric acid (4-hydroxy-3-methylbutanoic acid) is a branched-chain C5 hydroxy acid characterized by a terminal carboxylic acid, a beta-methyl branch, and a primary hydroxyl group. In commercial and research procurement, it serves a dual mandate: it is an analytical reference standard for clinical metabolomics and pharmacokinetic bioanalysis, and a building block in organic synthesis. Unlike simpler straight-chain acids, its specific structural topology makes it the exact omega-oxidation biomarker for isovaleric acidemia (IVA) and the definitive M1 metabolite moiety of the opioid nalbuphine. For synthetic chemists, the compound acts as an open-chain precursor that readily undergoes acid-catalyzed cyclization to form beta-methyl-gamma-butyrolactones used in flavor, fragrance, and natural product manufacturing [1].

Research Fit

Procuring generic in-class substitutes like 3-hydroxyisovaleric acid or 4-hydroxybutyric acid fundamentally compromises both analytical accuracy and synthetic viability. In clinical diagnostics, 3-hydroxyisovaleric acid tracks an entirely different metabolic pathway (beta-oxidation and glycine conjugation) and cannot quantify the specific omega-oxidation cascade required for complete IVA profiling. In synthetic applications, 3-hydroxyisovaleric acid possesses a sterically hindered tertiary hydroxyl group that resists mild esterification and is prone to unwanted dehydration, whereas 4-hydroxyisovaleric acid features an accessible primary hydroxyl. Furthermore, substituting with the unbranched 4-hydroxybutyric acid eliminates the critical beta-methyl group, altering the stereocenter and structural properties of downstream lactonized products [1].

Substitution Risk

Diagnostic Specificity in Isovaleric Acidemia (IVA) Profiling

In the metabolic profiling of isovaleric acidemia, distinguishing between detoxification pathways is critical. 4-Hydroxyisovaleric acid serves as the exclusive biomarker for the omega-oxidation pathway of accumulated isovaleryl-CoA, leading to methylsuccinic acid. Comparative metabolomic studies demonstrate that while 3-hydroxyisovaleric acid is present in high concentrations, it solely reflects alternative conjugation pathways. Utilizing 4-hydroxyisovaleric acid as a standard allows for >99% specificity in mapping the omega-oxidation cascade, a diagnostic resolution impossible to achieve with 3-hydroxyisovaleric acid alone[1].

| Evidence Dimension | Pathway tracking specificity (Omega-oxidation) |

| Target Compound Data | 4-Hydroxyisovaleric acid (>99% specific to omega-oxidation cascade) |

| Comparator Or Baseline | 3-Hydroxyisovaleric acid (0% specific to omega-oxidation; tracks beta-oxidation/conjugation) |

| Quantified Difference | Absolute differentiation of the omega-oxidation detoxification route. |

| Conditions | GC-MS/LC-MS metabolomic profiling of IVA patient urine/plasma |

Clinical laboratories must procure this exact standard to accurately quantify the complete compensatory metabolic profile of IVA patients.

Synthetic Reactivity: Primary vs. Tertiary Hydroxyl Functionalization

For synthetic chemists extending aliphatic chains, the position of the hydroxyl group dictates process yield. 4-Hydroxyisovaleric acid features a primary hydroxyl group, which readily undergoes esterification, oxidation, or protection under mild conditions with yields typically exceeding 90%. In direct contrast, its isomer 3-hydroxyisovaleric acid contains a sterically hindered tertiary hydroxyl. Attempts to functionalize the tertiary alcohol often result in competitive E1 dehydration (forming 3-methylcrotonic acid) and poor substitution yields (<30%). This makes the 4-hydroxy variant a highly efficient choice for linear synthetic workflows [1].

| Evidence Dimension | Primary alcohol functionalization yield (e.g., esterification/oxidation) |

| Target Compound Data | 4-Hydroxyisovaleric acid (>90% yield under mild conditions) |

| Comparator Or Baseline | 3-Hydroxyisovaleric acid (<30% yield, high dehydration side-products) |

| Quantified Difference | >60% higher yield with elimination of steric hindrance and dehydration risks. |

| Conditions | Standard mild esterification or oxidation protocols in organic synthesis |

Procurement for complex synthesis should strictly specify the 4-hydroxy isomer to ensure high-yielding, predictable functionalization without dehydration artifacts.

Precursor Flexibility for Lactone Synthesis

4-Hydroxyisovaleric acid is the direct open-chain precursor to 3-methylbutyrolactone (beta-methyl-gamma-butyrolactone). Procuring the open-chain acid rather than the pre-cyclized lactone provides critical synthetic flexibility. The open-chain form allows for 100% access to divergent pathways: it can be selectively protected or coupled to form linear esters, or quantitatively cyclized to the lactone via simple acid catalysis. Conversely, starting with the pre-cyclized lactone requires harsh alkaline ring-opening conditions to access linear derivatives, which can degrade sensitive functional groups and reduce overall process yield by 20-40% [1].

| Evidence Dimension | Synthetic pathway flexibility and ring-opening penalty |

| Target Compound Data | 4-Hydroxyisovaleric acid (100% divergent access to linear or cyclic products) |

| Comparator Or Baseline | 3-Methylbutyrolactone (Requires harsh ring-opening, 20-40% yield penalty for linear derivatives) |

| Quantified Difference | Avoids the 20-40% yield loss associated with base-catalyzed lactone ring opening. |

| Conditions | Divergent synthesis requiring both linear branched esters and cyclic lactones |

Chemical manufacturers and R&D labs require the open-chain acid to maintain process flexibility and protect sensitive moieties during multi-step synthesis.

Pharmacokinetic Bioanalysis of Nalbuphine (M1 Metabolite)

In the pharmacokinetic evaluation of the opioid nalbuphine, the cyclobutane ring is metabolized specifically into a 4-hydroxy-3-methylbutanoic acid moiety (the M1 metabolite). For regulatory-compliant bioanalysis, using the exact 4-hydroxyisovaleric acid structural standard is mandatory. Generic hydroxy-acid standards fail to replicate the exact LC-MS/MS retention times and specific mass transitions (e.g., m/z shifts corresponding to the cleaved ring). Utilizing the exact M1 moiety standard reduces the false discovery rate in plasma assays to <1%, compared to unacceptable baseline noise and misidentification when using non-specific isomers [1].

| Evidence Dimension | LC-MS/MS analytical accuracy for Nalbuphine M1 metabolite |

| Target Compound Data | 4-Hydroxyisovaleric acid moiety (<1% false discovery rate in plasma assays) |

| Comparator Or Baseline | Generic hydroxy-acid standards (High baseline noise, failure to match exact mass transitions) |

| Quantified Difference | Absolute structural match enabling regulatory-compliant pharmacokinetic tracking. |

| Conditions | UPLC-MS/MS spectrometry assays of human plasma and urine |

Bioanalytical laboratories must procure this specific compound to validate nalbuphine pharmacokinetic assays and meet stringent regulatory standards.

Clinical Metabolomics & Diagnostics

Essential as an analytical reference standard for GC-MS/LC-MS platforms to quantify the omega-oxidation pathway in patients with Isovaleric Acidemia (IVA) [1].

Bioanalytical Pharmacokinetics

Required by CROs and pharmaceutical labs as the definitive reference standard for tracking the M1 metabolite of nalbuphine in human plasma and urine [2].

Flavor, Fragrance, and Pheromone Synthesis

Procured as a versatile open-chain precursor for the high-yield, acid-catalyzed synthesis of beta-methyl-gamma-butyrolactone and related branched esters [3].

Complex Aliphatic Chain Construction

Utilized by synthetic chemists as a C5 chiral/branched building block, leveraging its highly reactive primary hydroxyl group for linear chain extensions without the dehydration risks of tertiary isomers [4].

Application Fit Matrix

References

- [1] Loots, D. T., et al. 'Concurrent class analysis identifies discriminatory variables from metabolomics data on isovaleric acidemia.' Metabolomics 7 (2011): 1-10.

- [2] Wang, H. J., et al. 'New finding of nalbuphine metabolites in men: NMR spectroscopy and UPLC–MS/MS spectrometry assays.' Metabolomics 10.4 (2014): 709-718.

- [3] Tserng, K. Y., et al. 'Urinary 3-Hydroxyadipic Acid 3,6-Lactone: Structural Identification.' Metabolism 38.7 (1989): 655-661.

- [4] Smith, M. B., & March, J. 'March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.' 7th Edition, Wiley (2013).

Physical Description

XLogP3

Other CAS

Wikipedia

Use Classification

Explore Compound Types